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Compound of Interest

Compound Name: 2-(2-fluorophenyl)benzoic Acid

Cat. No.: B1335878 Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for 2-(2-
fluorophenyl)benzoic acid, alongside a comparison with structurally related compounds. The

information is intended for researchers, scientists, and professionals in the field of drug

development to facilitate the structural elucidation and characterization of this compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-(2-fluorophenyl)benzoic
acid and its analogs.

¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Compound Chemical Shift (δ, ppm) and Multiplicity

2-Fluorobenzoic acid
11.67 (s, 1H), 8.20 (d, J = 7.2 Hz, 2H), 7.68 (t, J

= 7.44 Hz, 1H), 7.55 (t, J = 7.92 Hz, 2H)[1]

Benzoic acid 12.35 (s, 1H), 7.29 (m, 5H)[1]

2-Chlorobenzoic acid
8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m,

1H), 7.31 (m, 1H)[1]

2-(Trifluoromethyl)benzoic acid 1H NMR data is available.[2]
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Note: Specific peak assignments for 2-(2-fluorophenyl)benzoic acid are not readily available

in the provided search results. The data for related compounds can be used for predictive

analysis.

¹³C NMR Spectroscopic Data
Solvent: CDCl₃ or DMSO-d₆, Reference: TMS (δ 0.00 ppm)

Compound Chemical Shift (δ, ppm)

2-Fluorobenzoic acid ¹³C NMR data is available.[3]

Benzoic acid 172.60, 133.89, 130.28, 129.39, 128.55[1]

2-Chlorobenzoic acid
171.09, 134.83, 133.65, 132.54, 131.56, 128.46,

126.75[1]

Pentafluorobenzoic acid
The carboxylic acid group shows two peaks at

approximately 174 ppm in the solid-state.[4]

Infrared (IR) Spectroscopy Data
Compound Key Absorption Bands (cm⁻¹)

2-Fluorobenzoic acid IR spectral data is available.[5]

Benzoic acid

3300-2500 (O-H, broad), 3080-3030 (Ar C-H),

1700-1680 (C=O), 1625-1465 (Ar C=C), 1320-

1210 (C-O)[6]

2-Phenylbenzoic acid IR spectral data is available.[7]

Mass Spectrometry (MS) Data
| Compound | Method | Key Fragments (m/z) | |---|---| | 2-Fluorobenzoic acid | GC-MS (EI) | 140

(M+), 123, 95, 75, 50[5] | | Benzoic acid | EI-MS | Data is available.[8][9] | | 2-Phenylbenzoic

acid | EI-MS | Data is available.[10] |
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The following are generalized experimental protocols for the spectroscopic techniques cited in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).

Instrumentation: Record the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR

spectrometer.[1]

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a

good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to

the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to

TMS.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)

powder and press it into a thin, transparent pellet.

ATR: Place a small amount of the solid sample directly onto the diamond crystal of the

ATR accessory.

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.[5]

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
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Data Analysis: Identify the characteristic absorption bands corresponding to the different

functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as Gas Chromatography (GC-MS) for volatile compounds or Electrospray

Ionization (ESI-MS) for less volatile or thermally labile compounds.

Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI)

or Electrospray Ionization (ESI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, ion trap).

Detection: Detect the separated ions to generate a mass spectrum.

Data Analysis: Analyze the mass spectrum to determine the molecular weight of the

compound and to identify characteristic fragmentation patterns.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: General workflow for spectroscopic analysis and structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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